molecular formula C10H11F3OS B2540719 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide CAS No. 1779129-46-2

4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide

Cat. No.: B2540719
CAS No.: 1779129-46-2
M. Wt: 236.25
InChI Key: QRHQFTUAZAUMKC-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide is an organic compound characterized by the presence of a methoxyphenyl group and a trifluoropropyl sulfide moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide typically involves the reaction of 4-methoxyphenyl thiol with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles like amines or thiols; conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products:

    Oxidation: Sulfoxide, sulfone.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide finds applications in several fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide involves its interaction with specific molecular targets and pathways. The trifluoropropyl group imparts unique electronic properties, enhancing the compound’s reactivity and binding affinity. The methoxyphenyl group contributes to the compound’s overall stability and bioavailability. Together, these functional groups enable the compound to modulate various biological processes, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

  • 4-Methoxyphenyl 3,3,3-trifluoropropyl silanol
  • Methyl 3,3,3-trifluoropropionate

Comparison: 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide is unique due to the presence of both a methoxyphenyl group and a trifluoropropyl sulfide moiety. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, which are not observed in similar compounds. For instance, 4-Methoxyphenyl 3,3,3-trifluoropropyl silanol lacks the sulfide group, resulting in different reactivity and applications. Similarly, Methyl 3,3,3-trifluoropropionate, while containing the trifluoropropyl group, does not possess the methoxyphenyl moiety, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

1-methoxy-4-(3,3,3-trifluoropropylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3OS/c1-14-8-2-4-9(5-3-8)15-7-6-10(11,12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHQFTUAZAUMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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